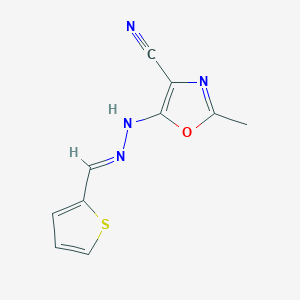

(E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H8N4OS and its molecular weight is 232.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-2-methyl-5-(2-(thiophen-2-ylmethylene)hydrazinyl)oxazole-4-carbonitrile is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity against various cancer cell lines, and underlying mechanisms of action.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H8N4OS, with a molecular weight of 232.26 g/mol. The compound is synthesized through a visible-light-mediated domino reaction involving thiosemicarbazide, heteroaryl aldehydes, and 1,3-diketones, which has been shown to produce high yields and regioselectivity in the formation of the desired product .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The following table summarizes the cytotoxicity results across different cell lines:

| Cell Line | Survival Percentage at 10 μM | IC50 (μM) |

|---|---|---|

| BxPC-3 | 23.85–26.45% | 1.69–2.20 |

| MOLT-4 | 30.08–33.30% | Not specified |

| MCF-7 | 44.40–47.63% | Not specified |

| A-549 | Moderate activity | Not specified |

The compound showed particularly potent activity against BxPC-3 pancreatic cancer cells, with an IC50 value ranging from 1.69 to 2.20 μM, indicating its potential as a lead compound for further development in cancer therapy .

The mechanisms underlying the cytotoxic effects of this compound involve several key pathways:

- Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in cancer cells, evidenced by increased caspase-3/7 activity and modulation of apoptotic markers such as Bcl2 and Bax .

- Cell Cycle Arrest : It causes robust cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect is attributed to the inhibition of tubulin polymerization .

- Mitochondrial Dysfunction : The compound also leads to a loss of mitochondrial membrane potential, which is a hallmark of early apoptotic events .

Case Studies and Research Findings

Recent studies have highlighted the promising therapeutic potential of this compound:

- Study on BxPC-3 Cells : A detailed investigation into its effects on BxPC-3 cells revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through both intrinsic and extrinsic pathways .

- Comparison with Doxorubicin : The cytotoxicity profile was compared to doxorubicin, a standard chemotherapeutic agent, showing comparable efficacy against certain cancer types, thus positioning this compound as a potential alternative or adjunct to existing therapies .

属性

IUPAC Name |

2-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4OS/c1-7-13-9(5-11)10(15-7)14-12-6-8-3-2-4-16-8/h2-4,6,14H,1H3/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFXHNWMNUCTKL-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NN=CC2=CC=CS2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(O1)N/N=C/C2=CC=CS2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。